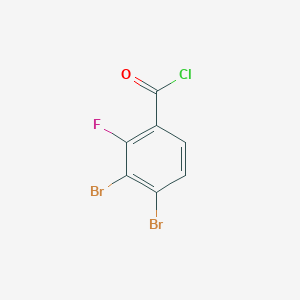

3,4-Dibromo-2-fluorobenzoyl chloride

Descripción general

Descripción

3,4-Dibromo-2-fluorobenzoyl chloride is a chemical compound belonging to the class of benzoyl chlorides. It is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzoyl chloride structure. This compound is known for its high reactivity and is widely used in various fields such as medical research, environmental research, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-2-fluorobenzoyl chloride typically involves the bromination and fluorination of benzoyl chloride derivatives. One common method includes the reaction of 3,4-dibromo-2-fluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and fluorination processes, followed by chlorination using thionyl chloride or phosphorus trichloride (PCl3). These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dibromo-2-fluorobenzoyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield an amide, while reacting with an alcohol would produce an ester .

Aplicaciones Científicas De Investigación

3,4-Dibromo-2-fluorobenzoyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the modification of biomolecules for studying biological processes.

Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents.

Industry: The compound is employed in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 3,4-Dibromo-2-fluorobenzoyl chloride involves its high reactivity towards nucleophiles. The compound readily reacts with nucleophilic sites on biomolecules or other substrates, leading to the formation of covalent bonds. This reactivity is exploited in various applications, such as drug synthesis and biomolecule modification .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-2-fluorobenzoyl chloride

- 2-Fluorobenzoyl chloride

- 3,4-Dibromobenzoyl chloride

Uniqueness

3,4-Dibromo-2-fluorobenzoyl chloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to other benzoyl chlorides. This combination of substituents allows for specific interactions and transformations that are not possible with other similar compounds .

Actividad Biológica

3,4-Dibromo-2-fluorobenzoyl chloride is a halogenated benzoyl chloride compound notable for its high reactivity towards nucleophiles. This compound has garnered attention in various fields including medicinal chemistry, where it serves as an intermediate in the synthesis of biologically active compounds. Understanding its biological activity is essential for elucidating its potential applications in drug development and other scientific research areas.

This compound possesses a unique structure characterized by the presence of two bromine atoms and one fluorine atom. This configuration enhances its reactivity, allowing it to engage in nucleophilic substitution reactions effectively. The mechanism of action typically involves the formation of covalent bonds with nucleophilic sites on biomolecules, which can lead to modifications that alter biological functions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that compounds derived from this compound exhibit significant antimicrobial properties. For instance, derivatives have shown moderate to good activity against various strains of bacteria, including both gram-positive and gram-negative species .

- Inhibition of Protein Tyrosine Kinases (PTK) : Research indicates that halophenol derivatives related to this compound can inhibit PTK activity. The structure-activity relationship studies reveal that modifications in halogen substitution can enhance or diminish inhibitory effects on PTK .

Antimicrobial Activity Study

A study evaluated the antibacterial properties of derivatives synthesized from this compound. The results indicated:

| Compound | MIC (μM) | Zone of Inhibition (mm) | Activity Type |

|---|---|---|---|

| Compound 5d | 0.016 | 35 | High against MRSA |

| Compound 5i | 0.125 | 29 | Moderate against S. aureus |

| Control (Ciprofloxacin) | 1.0 | 30 | Reference |

These findings illustrate the potential of specific derivatives to surpass the efficacy of established antibiotics like ciprofloxacin against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Protein Tyrosine Kinase Inhibition

In another study focusing on halophenols, compounds derived from this compound were screened for their ability to inhibit PTK:

| Compound | IC50 (μM) | Relative Activity |

|---|---|---|

| Compound 6c | 6.34 | Stronger than genistein |

| Compound 6d | 14.8 | Moderate activity |

These results underscore the importance of halogen positioning and substitution in enhancing biological activity against PTK, suggesting avenues for further drug development targeting cancer therapies .

Propiedades

IUPAC Name |

3,4-dibromo-2-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2ClFO/c8-4-2-1-3(7(10)12)6(11)5(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVHTQWUKHYHAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)Cl)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.